4-Methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
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Overview
Description
“4-Methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid” is a chemical compound with the molecular formula C9H12O5 . It has a molecular weight of 200.19 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12O5/c1-13-7(12)8-2-3-9(4-8,6(10)11)14-5-8/h2-5H2,1H3,(H,10,11) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
1. Synthesis of Cyclopentane Derivatives
A study by Imagawa et al. (1981) explored the synthesis of t,t-1,2,3-trisubstituted cyclopentanes using anodic oxidative decarboxylation of endo-3-methoxycarbonyl-7-oxabicyclo[2.2.1]heptane-endo-2-carboxylate anion. This method facilitated the stereospecific synthesis of c-3-acyl-t-2-methoxycarbonyl-r-1-cyclopentanols, demonstrating the chemical's utility in creating complex organic structures (Imagawa, Sugita, Akiyama, & Kawanisi, 1981).
2. Synthesis of Tetrahydrofuran-Dicarboxylic Acid Derivatives
Wang et al. (2001) developed an efficient synthesis for 2-substituted tetrahydrofuran-3,5-dicarboxylic acid derivatives, starting from 5-norborne-2-ol. The synthesis involved a key intermediate, methyl 5,6-exo,exo-(isopropylidenedioxy)-2-oxabicyclo[2.2.1]heptane-3-exo-carboxylate, showcasing the use of the compound in creating bioactive molecules (Wang, Wang, Chen, Gentles, & Sowin, 2001).
3. Free-Radical Reactions in Carbohydrate Derivatives
Research by Sviridov, Frolov, and Kochetkov (1993) highlighted the significance of the carboxyl group in the methanolysis of 3-methoxy-4-methoxycarbonylmethyl-2-oxabicyclo[2.2.1.]heptanes, leading to various pathways for converting them into cyclopentanes. This study underlines the role of the compound in carbohydrate chemistry and its transformation into cyclopentane derivatives (Sviridov, Frolov, & Kochetkov, 1993).
4. Synthesis and Transformations in Fungal Chemistry
Borthwick et al. (1980) conducted a study on the synthesis and transformations of three stereoisomeric 2-(2,6-dimethoxybenzoyl)-3-methoxycarbonyl-7-oxabicyclo[2,2,1]heptanes. The research demonstrated the potential of the compound in synthesizing complex molecules with applications in fungal chemistry (Borthwick, Curry, Poynton, Whalley, & Hooper, 1980).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards if the compound is ingested, comes into contact with skin, comes into contact with eyes, or is inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
4-methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c1-13-7(12)8-2-3-9(4-8,6(10)11)14-5-8/h2-5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJHGPPEVKOFMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(OC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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